molecular formula C25H31N7O4 B10771799 N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide

N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide

Cat. No.: B10771799
M. Wt: 493.6 g/mol
InChI Key: FCMUQGWJTIVYIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AS99 is synthesized through a multi-step process involving the formation of a thioamide intermediate, followed by coupling with an indole derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling reactions .

Industrial Production Methods

The industrial production of AS99 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

AS99 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AS99 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of absent, small, or homeotic-like 1 histone methyltransferase.

    Biology: Investigates the role of histone methylation in gene expression and epigenetic regulation.

    Medicine: Explores potential therapeutic applications in treating leukemia and other cancers.

    Industry: Utilized in the development of novel anti-cancer drugs and epigenetic modulators.

Mechanism of Action

AS99 exerts its effects by selectively inhibiting the enzyme absent, small, or homeotic-like 1 histone methyltransferase. This inhibition blocks the methylation of histone H3 at lysine 36, leading to the downregulation of mixed lineage leukemia fusion target genes. The compound induces apoptosis and differentiation in leukemia cells, thereby reducing the leukemia burden.

Comparison with Similar Compounds

Similar Compounds

    GSK-J4: An inhibitor of the enzyme lysine-specific demethylase 1.

    EPZ-5676: A selective inhibitor of the enzyme enhancer of zeste homolog 2.

    UNC1999: A dual inhibitor of the enzymes enhancer of zeste homolog 2 and enhancer of zeste homolog 1.

Uniqueness of AS99

AS99 is unique due to its high selectivity for absent, small, or homeotic-like 1 histone methyltransferase over other histone methyltransferases. This selectivity results in a more targeted inhibition, reducing off-target effects and enhancing its therapeutic potential in treating leukemia.

Properties

Molecular Formula

C25H31N7O4

Molecular Weight

493.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetamide

InChI

InChI=1S/C25H31N7O4/c1-6-10-31-23-21(24(34)32(11-7-2)25(31)35)27-22(28-23)18-13-20(29-30(18)5)36-14-19(33)26-17-9-8-15(3)16(4)12-17/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H,26,33)(H,27,28)

InChI Key

FCMUQGWJTIVYIU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC(=NN3C)OCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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